![molecular formula C22H30O4S B13142168 2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] CAS No. 133786-63-7](/img/structure/B13142168.png)
2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is an organic compound that features a thiobisphenol structure. This compound is characterized by the presence of two phenol groups connected by a sulfur atom, with tert-butyl and hydroxymethyl substituents. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) typically involves the reaction of 4-(tert-butyl)-2-(hydroxymethyl)phenol with a sulfur-containing reagent. Common reagents include sulfur dichloride (SCl2) or sulfur monochloride (S2Cl2). The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide (NaOH) to neutralize the acidic by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反応の分析
Types of Reactions
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized as an additive in polymers and resins to enhance stability and performance.
作用機序
The mechanism of action of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): Another bisphenol compound with different substituents.
4,4’-Thiobisphenol: Lacks the tert-butyl and hydroxymethyl groups.
2,2’-Thiobis(4-methylphenol): Similar structure but with methyl groups instead of tert-butyl and hydroxymethyl groups.
Uniqueness
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is unique due to its specific substituents, which confer distinct chemical and physical properties. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity, while the hydroxymethyl groups offer additional sites for chemical modification.
特性
CAS番号 |
133786-63-7 |
|---|---|
分子式 |
C22H30O4S |
分子量 |
390.5 g/mol |
IUPAC名 |
4-tert-butyl-2-[5-tert-butyl-2-hydroxy-3-(hydroxymethyl)phenyl]sulfanyl-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H30O4S/c1-21(2,3)15-7-13(11-23)19(25)17(9-15)27-18-10-16(22(4,5)6)8-14(12-24)20(18)26/h7-10,23-26H,11-12H2,1-6H3 |
InChIキー |
STMOVLDHDWQKJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)CO)C(C)(C)C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


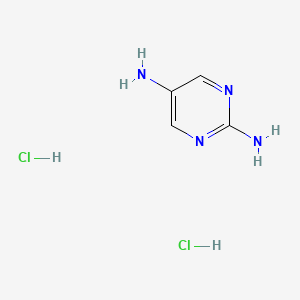
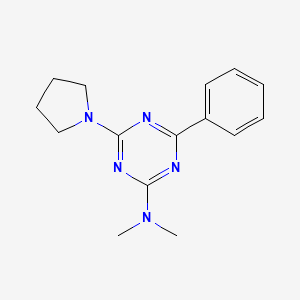

![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
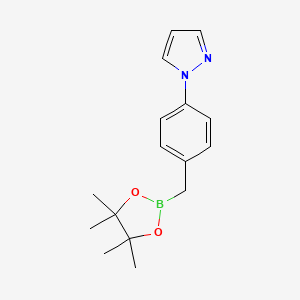
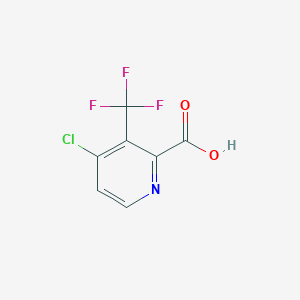
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)



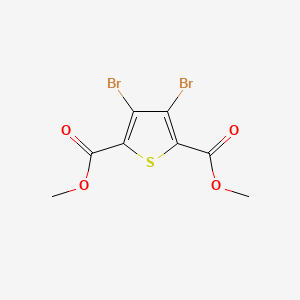
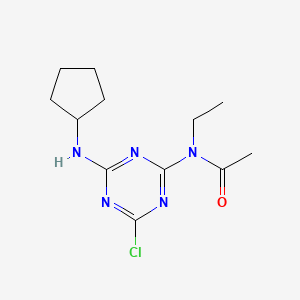

![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
